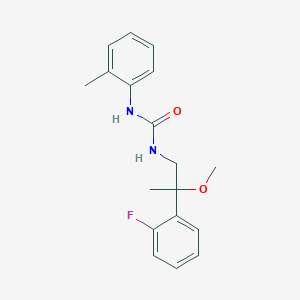

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(o-tolyl)urea

Description

Properties

IUPAC Name |

1-[2-(2-fluorophenyl)-2-methoxypropyl]-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O2/c1-13-8-4-7-11-16(13)21-17(22)20-12-18(2,23-3)14-9-5-6-10-15(14)19/h4-11H,12H2,1-3H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDKNTIIWNGJTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC(C)(C2=CC=CC=C2F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(o-tolyl)urea typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde, 2-methoxypropylamine, and o-tolyl isocyanate.

Reaction Conditions: The reaction between 2-fluorobenzaldehyde and 2-methoxypropylamine is carried out under controlled conditions to form an intermediate Schiff base. This intermediate is then reacted with o-tolyl isocyanate to yield the final product.

Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve efficiency and scalability.

Chemical Reactions Analysis

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(o-tolyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include corresponding urea derivatives with oxidized functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield reduced forms of the compound with altered functional groups.

Substitution: Substitution reactions involve the replacement of specific functional groups with other groups. For example, halogenation reactions can introduce halogen atoms into the compound, resulting in halogenated derivatives.

Scientific Research Applications

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(o-tolyl)urea has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may serve as a lead compound in drug discovery and development.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit activity against specific diseases or conditions, making it a candidate for further investigation.

Industry: In industrial applications, the compound can be used in the formulation of specialty chemicals, coatings, and polymers. Its unique properties contribute to the performance and functionality of these products.

Mechanism of Action

The mechanism of action of 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

The compound’s key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Urea Derivatives

Key Observations:

Halogen Substituents: Fluorine and chlorine atoms enhance lipophilicity and metabolic stability. The 2-fluorophenyl group in the target compound may improve membrane permeability compared to non-halogenated analogs . In contrast, 3-chlorophenyl () and chloromercuri () groups introduce distinct electronic effects, with mercury conferring toxicity but potent diuretic activity historically .

Methoxy Group: The methoxy group in the propyl chain may increase solubility in polar solvents compared to purely hydrocarbon chains, as seen in flufenoxuron’s formulation .

Pharmacological and Industrial Relevance

- Pesticidal Activity: Flufenoxuron’s difluorobenzoyl urea structure disrupts insect chitin synthesis, whereas the target compound’s o-tolyl group may limit broad-spectrum activity .

- Therapeutic Potential: Mercury-free urea derivatives (e.g., ) are safer candidates for enzyme modulation compared to mercury-containing analogs like Chlormeroprin .

Biological Activity

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(o-tolyl)urea, identified by its CAS number 1797184-51-0, is an organic compound belonging to the urea class. Its structure includes a fluorophenyl group, a methoxypropyl group, and an o-tolyl group, which contribute to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, supported by research findings and case studies.

The synthesis of this compound typically involves the reaction of 2-fluorobenzaldehyde with 2-methoxypropylamine to form an intermediate Schiff base, followed by reaction with o-tolyl isocyanate. This process can be optimized for yield and purity through controlled conditions and modern industrial techniques.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity of the compound can modulate the activity of these biological targets, triggering downstream signaling pathways that may lead to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related urea derivatives have shown inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with IC50 values in the nanomolar range .

Anticancer Potential

Studies exploring the anticancer potential of structurally related compounds suggest that they may inhibit tumor growth by inducing apoptosis in cancer cells. For example, derivatives with similar functional groups have been observed to exert cytotoxic effects on leukemia cells, indicating potential for further development in cancer therapeutics .

Case Studies

- In Vitro Studies : In a study evaluating the biological effectiveness of urea derivatives, compounds with structural similarities to this compound demonstrated significant inhibition of bacterial growth in vitro. The rapid hydrolysis of these compounds was noted as a critical factor influencing their effectiveness .

- Drug Discovery Applications : In medicinal chemistry, this compound has been explored as a lead candidate for drug development due to its unique structural features and biological activity profile. Its potential interactions with molecular targets are currently under investigation, aiming to elucidate its therapeutic applications further.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure Variant | Biological Activity |

|---|---|---|

| 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(p-tolyl)urea | Methyl group at para position | Moderate antimicrobial activity |

| 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(m-tolyl)urea | Methyl group at meta position | Lower cytotoxicity compared to o-tolyl variant |

| 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-phenylurea | No methyl group on phenyl ring | Reduced biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.